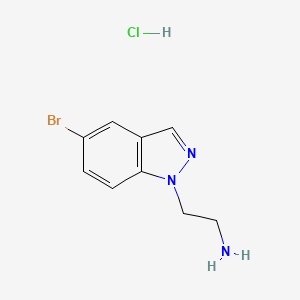

2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride

Description

Propriétés

Formule moléculaire |

C9H11BrClN3 |

|---|---|

Poids moléculaire |

276.56 g/mol |

Nom IUPAC |

2-(5-bromoindazol-1-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C9H10BrN3.ClH/c10-8-1-2-9-7(5-8)6-12-13(9)4-3-11;/h1-2,5-6H,3-4,11H2;1H |

Clé InChI |

CYYRRAQYGYFRRP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1Br)C=NN2CCN.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride typically involves the following steps:

Bromination: Indazole is reacted with a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.

Formation of Ethan-1-amine Group: The brominated indazole is then reacted with an appropriate amine source, such as ethylenediamine, under basic conditions to form the ethan-1-amine derivative.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can modify the functional groups on the molecule .

Applications De Recherche Scientifique

2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.

Biological Studies: The compound is employed in biological assays to study its effects on various cellular pathways and targets.

Chemical Biology: It serves as a probe to investigate the mechanisms of action of indazole-based drugs.

Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mécanisme D'action

The mechanism of action of 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity . The presence of the bromine atom and ethan-1-amine group can enhance its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride with structurally related compounds, emphasizing differences in heterocyclic cores, substituents, and physicochemical properties:

Key Structural and Functional Differences:

Heterocyclic Core: Indazole (target compound): The presence of two adjacent nitrogen atoms in the bicyclic ring may enhance hydrogen-bonding capabilities compared to indole or imidazole derivatives . Indole (): A single nitrogen in the six-membered aromatic ring, often associated with serotonin receptor interactions. Imidazole (): A five-membered ring with two non-adjacent nitrogens, common in histamine analogs or metal-binding scaffolds.

Substituent Effects: Bromine: The 5-bromo group in the target compound increases molecular weight and lipophilicity (higher logP) compared to ethoxy () or phenyl () substituents. Bromine’s electron-withdrawing nature may also influence aromatic electrophilic substitution reactivity . Phenyl vs.

Salt Form and Solubility :

- Hydrochloride salts (target compound, ) typically improve aqueous solubility compared to free bases. Dihydrochloride salts () may further enhance solubility but require careful pH adjustment in formulations.

Synthetic Routes :

Activité Biologique

2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride (CAS No. 2763750-03-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.

Synthesis

The compound is synthesized through a reaction between 5-bromo-1H-indazole and 2-bromoethylamine hydrobromide in the presence of potassium carbonate as a base, typically using solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds under reflux conditions, followed by cooling and purification through recrystallization.

| Property | Value |

|---|---|

| Molecular Formula | C9H11BrClN3 |

| Molecular Weight | 276.6 g/mol |

| CAS Number | 2763750-03-2 |

| Purity | 95% |

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets. Indazole derivatives are known to modulate the activity of enzymes and receptors, impacting several biological pathways. Specific studies have highlighted its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in cancer signaling pathways .

Anticancer Activity

Research indicates that indazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies report IC50 values in the nanomolar range for FGFR inhibition, suggesting strong potential for therapeutic applications in treating cancers driven by aberrant FGFR signaling .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. Using an agar-diffusion method, it demonstrated notable zones of inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties .

Case Studies and Research Findings

- Antiproliferative Effects : A study found that similar indazole derivatives exhibited IC50 values ranging from 25 nM to over 100 nM against various cancer cell lines, suggesting a dose-dependent response that may be applicable to this compound .

- Antibacterial Activity : In a comparative study, the compound showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli, with efficacy increasing at higher concentrations (up to 2 mg/mL), highlighting its potential as an antimicrobial agent .

- Molecular Docking Studies : Molecular docking analyses have indicated that this compound interacts effectively with DNA gyrase, a target for many antibacterial agents. These interactions were characterized by favorable binding modes and energies, suggesting a mechanism for its observed antibacterial activity .

Q & A

Q. How can researchers optimize the synthesis of 2-(5-bromo-1H-indazol-1-yl)ethan-1-amine hydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis optimization typically involves:

- Catalyst selection : Copper(I) iodide (CuI) or palladium catalysts are effective for coupling reactions involving brominated indazole derivatives, as seen in analogous indole syntheses .

- Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or PEG-400 mixtures enhance reactivity while minimizing side reactions .

- Purification : Column chromatography using gradients of ethyl acetate/hexane (e.g., 70:30) effectively isolates the hydrochloride salt, with TLC monitoring (Rf ≈ 0.3) .

- Temperature control : Maintaining 90°C during solvent removal prevents decomposition of heat-sensitive intermediates .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR/IR : and NMR confirm the indazole core and amine protonation state. IR identifies N-H stretches (~3300 cm) and Br-C vibrations .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with TWIN/BASF commands addressing twinning or disorder in brominated aromatic systems .

- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight (e.g., m/z 427.0757 for brominated analogs) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility profiling : Compare solubility in water, DMSO, and ethanol via UV-Vis spectroscopy or gravimetric analysis. Hydrochloride salts generally exhibit enhanced aqueous solubility due to ionic dissociation .

- Stability assays : Accelerated stability studies (40°C/75% RH) monitored by HPLC identify degradation products. Inert atmospheres (N) prevent hygroscopic degradation during storage .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data (e.g., twinning, disorder) in this compound’s structure?

- Methodological Answer :

- SHELXL refinement : Use the TWIN command for twinned data and PART instructions to model disordered bromine or amine groups. BASF parameters scale partial occupancy components .

- Density functional theory (DFT) : Compare experimental vs. computed electron density maps to validate ambiguous regions .

- High-resolution data : Collect data at synchrotron sources (λ < 1 Å) to improve resolution for bromine-heavy atoms .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in receptor binding studies?

- Methodological Answer :

- Mutagenesis assays : Replace the 5-bromo group with Cl/F and measure changes in binding affinity (e.g., via radioligand displacement) .

- Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., serotonin receptors), guided by crystallographic data .

- Biased agonism assays : Compare β-arrestin recruitment vs. G-protein activation (TR-FRET assays) to assess functional selectivity .

Q. How can researchers mitigate challenges in handling this compound’s hygroscopicity during biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.